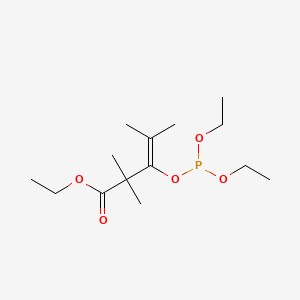
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes a diethoxyphosphino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The diethoxyphosphino group can form covalent bonds with active sites, leading to inhibition or modification of enzymatic activity. This interaction can affect various biochemical pathways, making the compound useful in mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentanoate
- Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-butenoate
Uniqueness
Ethyl 3-((diethoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate is unique due to its specific structural features, including the presence of a diethoxyphosphino group and a pentenoate moiety. These features confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
CAS No. |
14261-50-8 |
|---|---|
Molecular Formula |
C14H27O5P |
Molecular Weight |
306.33 g/mol |
IUPAC Name |
ethyl 3-diethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate |
InChI |
InChI=1S/C14H27O5P/c1-8-16-13(15)14(6,7)12(11(4)5)19-20(17-9-2)18-10-3/h8-10H2,1-7H3 |
InChI Key |
XWMHYJMXJMTBOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=C(C)C)OP(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















